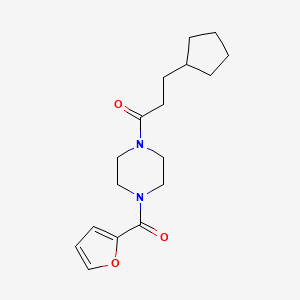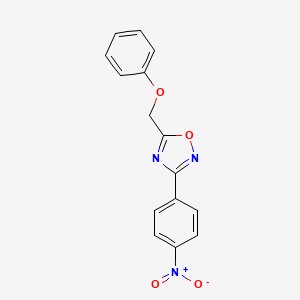
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that plays a crucial role in various cellular processes. N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the Wnt/β-catenin signaling pathway. In Alzheimer's disease, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide reduces the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder, this compound regulates mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide improves insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which makes it an ideal tool for studying the role of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various cellular processes. However, one of the limitations is that it has poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. One of the future directions is to explore its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to develop more potent and selective inhibitors of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide based on the structure of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. Additionally, future research can focus on exploring the molecular mechanisms underlying the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various diseases.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 4,6-dimethyl-2-pyridinamine with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In Alzheimer's disease research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder research, this compound has been shown to regulate mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-10(2)16-14(6-9)17-15(18)11-3-4-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBTTWONBEBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)




![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)
![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)